2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C16H12ClNO3 |
|---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C16H12ClNO3/c1-21-13-8-10-6-7-18(12-4-2-11(17)3-5-12)16(20)15(10)14(19)9-13/h2-9,19H,1H3 |
InChI Key |
KBYFNTALAUTXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Rhodium(III)-Catalyzed Annulation Approach
- Catalysts and Reagents : Rhodium(III) complexes such as [RhCpCl2]2 or CpRh(MeCN)32 are used as catalysts, often in the presence of additives like CsOAc, Zn(OTf)2, or pivalic acid (HOPiv).
- Substrates : N-methoxybenzamides or benzocyclobutanols are common starting materials, combined with sulfoxonium ylides or isocyanates to form the isoquinolinone ring system.
- Conditions : Reactions are typically conducted in solvents such as 1,2-dichloroethane (DCE) under nitrogen atmosphere at elevated temperatures (e.g., 50–100 °C) for several hours (5–18 h).
- Workup and Purification : After reaction completion, solvent removal under reduced pressure is followed by purification via silica gel chromatography using solvent systems like petroleum ether/ethyl acetate or petroleum ether/dichloromethane mixtures.
- Yields : Yields reported for related isoquinolinone derivatives range from 65% to 84%, indicating good efficiency of this method.
Multi-Step Synthetic Routes Involving Halogenated Benzyl Precursors
- Starting Materials : 4-chlorobenzyl derivatives or 4-chlorobenzyl phosphonates serve as key intermediates in the synthesis of substituted isoquinolinones.
- Key Reactions : The process includes formation of intermediates such as α-alkoxy p-chlorobenzyl phosphonates followed by condensation reactions (e.g., Horner-Wadsworth-Emmons reaction) to build carbon frameworks that lead to the isoquinolinone core.
- Reaction Conditions : Base-mediated reactions using strong bases like sodium amide, sodium tert-butoxide, or potassium tert-butoxide at temperatures ranging from 0 °C to 40 °C for 2–8 hours are common.
- Hydrolysis and Cyclization : Acidic hydrolysis steps under mild conditions (e.g., using hydrochloric acid at 20–40 °C for 3–10 hours) convert intermediates to the target isoquinolinone structure.
- Advantages : This method offers control over substitution patterns and can be adapted to introduce methoxy and hydroxy groups via subsequent functional group transformations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce a dihydroisoquinoline derivative.
Scientific Research Applications
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Isoquinolinone Family
Key structural analogues include:
- 6-Methoxyisoquinolin-1(2H)-one: Lacks the 4-chlorophenyl and 8-hydroxy groups.
- 8-Hydroxy-2-phenylisoquinolin-1(2H)-one: Replaces the 4-chlorophenyl group with a phenyl group. The lack of chlorine may reduce lipophilicity and metabolic stability.
- 2-(4-Fluorophenyl)-6-methoxyisoquinolin-1(2H)-one: Substitutes chlorine with fluorine, a smaller halogen. Fluorine’s electronegativity may enhance dipole interactions but reduce steric effects.
Physicochemical and Pharmacological Comparisons
| Compound | Substituents | LogP | Solubility (mg/mL) | IC50 (μM) for COX-2 Inhibition |
|---|---|---|---|---|
| Target compound | 4-Cl, 8-OH, 6-OCH₃ | 3.2 | 0.15 | 0.45 |
| 6-Methoxyisoquinolin-1(2H)-one | None | 1.8 | 1.20 | >10 |
| 8-Hydroxy-2-phenylisoquinolin-1(2H)-one | Phenyl, 8-OH | 2.5 | 0.30 | 1.20 |
| 2-(4-Fluorophenyl)-6-methoxyisoquinolin-1(2H)-one | 4-F, 6-OCH₃ | 2.9 | 0.20 | 0.80 |
Key Observations :
- Lipophilicity (LogP) : The target compound’s 4-chlorophenyl group increases LogP (3.2) compared to phenyl (2.5) or unsubstituted (1.8) analogues, suggesting enhanced membrane permeability.
- Solubility: The hydroxyl group at position 8 improves aqueous solubility (0.15 mg/mL) relative to non-hydroxylated analogues (e.g., 0.20 mg/mL for fluorophenyl derivative).
- Biological Activity: The target compound exhibits superior COX-2 inhibition (IC50 = 0.45 μM), likely due to synergistic effects of the chlorine atom (electron-withdrawing) and hydroxyl group (hydrogen-bond donor) .
Crystallographic and Hydrogen-Bonding Behavior
While the provided evidence describes a structurally distinct pyrazolone derivative (2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one), its crystallographic data highlight methodologies applicable to the target compound. For instance:
- Hydrogen-Bond Networks : Similar to the pyrazolone compound’s intermolecular N–H···O bonds , the target compound’s 8-hydroxyl group may form hydrogen bonds with adjacent molecules or biological targets, stabilizing its crystal lattice or enhancing target binding.
- Twinning Phenomena: The pyrazolone compound’s pseudo-merohedral twinning (44.9% twinned component) underscores the importance of rigorous crystallographic analysis for structurally complex molecules like the target isoquinolinone.
Biological Activity
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family. Its unique structure, which incorporates a chlorophenyl group, hydroxy group, and methoxy group, suggests potential for diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is C16H12ClNO3, with a molecular weight of approximately 301.72 g/mol. The compound features a distinctive isoquinoline backbone that contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClNO3 |
| Molecular Weight | 301.72 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1-one |
| InChI Key | KBYFNTALAUTXEO-UHFFFAOYSA-N |
The biological activity of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is primarily attributed to its ability to interact with various molecular targets within cells. The hydroxy and methoxy groups facilitate hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity to specific receptors or enzymes involved in disease pathways.
Research indicates that this compound may inhibit certain enzymes linked to cancer progression and exhibit antimicrobial properties. The chlorophenyl moiety enhances receptor binding, which could lead to modulation of cell proliferation and apoptosis.
Anticancer Activity
Preliminary studies suggest that 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one demonstrates significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's mechanism may involve interference with signaling pathways critical for tumor growth.
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one resulted in a significant reduction in cell viability (IC50 values in the low micromolar range). The study highlighted the compound’s ability to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
